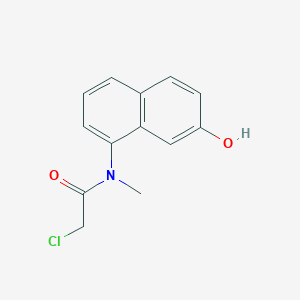
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide, also known as NH125, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide exerts its anti-cancer effects by inhibiting the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation and apoptosis, and is often dysregulated in cancer cells. By inhibiting GSK-3β, 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide has been found to have various biochemical and physiological effects in cancer cells. It can induce the downregulation of various oncogenic signaling pathways, including the Wnt/β-catenin pathway and the PI3K/Akt pathway. 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide can also induce the upregulation of tumor suppressor genes, such as p53 and p21. Additionally, 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has shown promising results in various cancer cell lines. However, there are also limitations to using 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide in lab experiments. It has low solubility in water, which can make it challenging to administer in vivo. Additionally, 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide has not been extensively studied in animal models, which limits its potential for clinical translation.
Orientations Futures
There are several future directions for research on 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide. One potential direction is to study its efficacy in combination therapy with other anti-cancer agents, such as radiation therapy and chemotherapy. Another direction is to investigate its potential for use in other diseases, such as neurodegenerative disorders, where GSK-3β is also dysregulated. Additionally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide, which will be essential for its clinical translation.
Méthodes De Synthèse
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide can be synthesized through a multi-step process that involves the reaction of 7-hydroxy-1-naphthalenylamine with chloroacetyl chloride, followed by N-methylation with methylamine. The compound can be purified through recrystallization and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and glioblastoma. 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide has also been found to sensitize cancer cells to radiation therapy and chemotherapy, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
2-chloro-N-(7-hydroxynaphthalen-1-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-15(13(17)8-14)12-4-2-3-9-5-6-10(16)7-11(9)12/h2-7,16H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLGELKENGVUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC2=C1C=C(C=C2)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

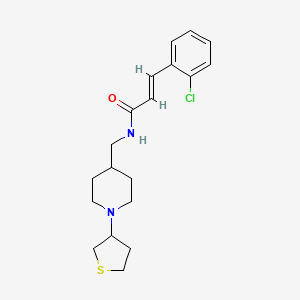
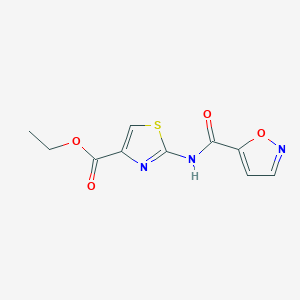
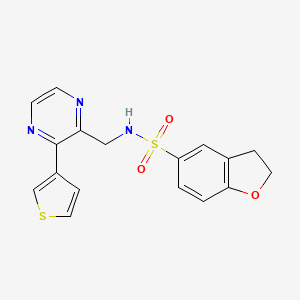
![2-[(3-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2436330.png)

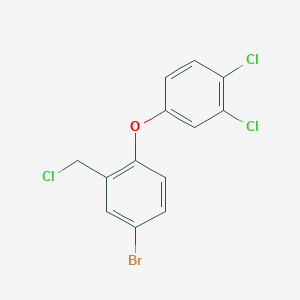
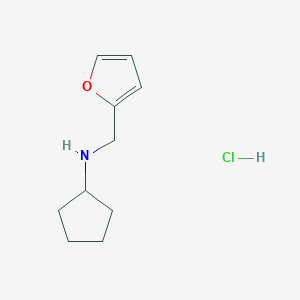
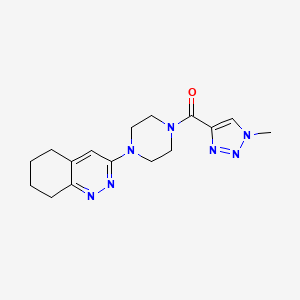
![Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2436340.png)
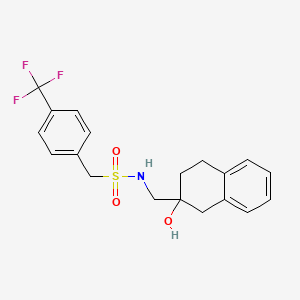
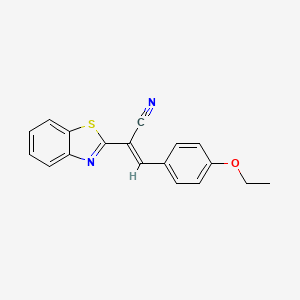
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2436344.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2436348.png)
![(2Z)-N-(4-chlorophenyl)-2-[(3,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2436349.png)